molecular formula C12H11N3O B1371264 1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one CAS No. 445430-61-5

1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one

Cat. No. B1371264
M. Wt: 213.23 g/mol
InChI Key: IIRWITSTDWORDS-UHFFFAOYSA-N
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Description

1,8-Dimethylimidazo[1,2-a]quinoxalin-4(5H)-one, also known as N1-(1,8-Dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine, is a chemical compound with the molecular formula C14H17N5 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular weight of 1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one is 255.32 g/mol . Its InChI code is 1S/C14H17N5/c1-9-3-4-11-12(7-9)19-10(2)8-17-14(19)13(18-11)16-6-5-15/h3-4,7-8H,5-6,15H2,1-2H3,(H,16,18) .

Scientific Research Applications

Metabolism and Mutagenic Properties

  • Metabolism in Isolated Rat Liver Cells

    2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) was studied for its metabolism in isolated rat liver cells. About 40% of MeIQx transformed into 2-amino-3,8-dimethylimidazo[4,5-f]quinoxalin-4(or5)-yl sulfate, indicating significant metabolic transformations in hepatic cells (Wallin et al., 1989).

  • Major Routes of Metabolism in Rats

    In another study, five metabolites of MeIQx were recovered from the bile of rats, providing insight into its major metabolic pathways. These metabolites were primarily detoxification products, highlighting a complex metabolic network in vivo (Turesky et al., 1988).

  • Mutagenic Metabolites in Rats

    The in vivo fate of MeIQx in rats was studied by analyzing urine and feces for metabolites. Three mutagenically active metabolites were identified, demonstrating the mutagenic potential of MeIQx metabolites (Hayatsu et al., 1987).

Synthesis and Analysis

  • Synthesis of Me-IQx

    The synthesis of Me-IQx, a potent mutagen from fried beef, was achieved from 6-amino-3-methylquinoxaline. This provides a method for laboratory synthesis and study of these compounds (Kasai et al., 1981).

  • Biomonitoring in Human Urine

    A method was developed for biomonitoring MeIQx by measuring its levels in human urine. This study is significant for understanding human exposure to heterocyclic aromatic amines like MeIQx (Stillwell et al., 1999).

Carcinogenicity and Mutagenesis

  • Mutagenesis in Mouse Intestine

    The mutagenic effects of MeIQx in mouse intestine were explored using a specific in vivo assay. This research contributes to understanding the carcinogenic potential of MeIQx (Winton et al., 1990).

  • Carcinogenicity in Mice

    A study on CDF1 mice fed MeIQx revealed a significant incidence of liver tumors, lung tumors, lymphomas, and leukemias, indicating its carcinogenicity in a mammalian model (Ohgaki et al., 1987).

Human Metabolism and Health Implications

  • Metabolism in Human Hepatocytes

    The metabolism of MeIQx was investigated in human hepatocytes, revealing novel metabolites and metabolic pathways, including detoxification and potential genotoxic products (Langouët et al., 2001).

  • Presence in Dialysate of Uremic Patients

    MeIQx was detected in the dialysis fluid of patients with uremia, indicating its presence in the plasma of these patients and potential health implications (Yanagisawa et al., 1986).

properties

IUPAC Name

1,8-dimethyl-5H-imidazo[1,2-a]quinoxalin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-7-3-4-9-10(5-7)15-8(2)6-13-11(15)12(16)14-9/h3-6H,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRWITSTDWORDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C3=NC=C(N23)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626386
Record name 1,8-Dimethylimidazo[1,2-a]quinoxalin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one

CAS RN

445430-61-5
Record name 1,8-Dimethylimidazo[1,2-a]quinoxalin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one
Reactant of Route 2
1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one
Reactant of Route 3
1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one
Reactant of Route 4
1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one

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